5-Chloro-2-hydroxybenzene-1-sulfonamide

概要

説明

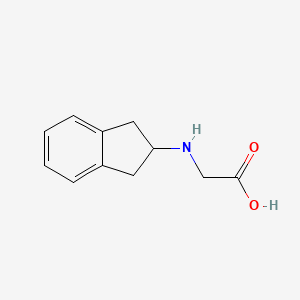

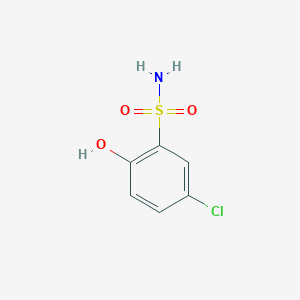

5-Chloro-2-hydroxybenzene-1-sulfonamide is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. It has a molecular weight of 207.64 .

Molecular Structure Analysis

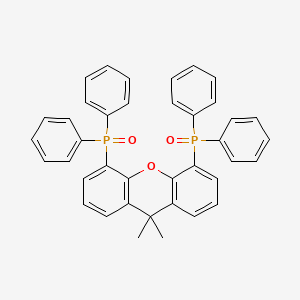

The molecular structure of this compound is represented by the Inchi Code: 1S/C6H6ClNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H, (H2,8,10,11) . This indicates the presence of a benzene ring with a chlorine atom, a hydroxyl group, and a sulfonamide group attached.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 207.64 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Antimicrobial Activity

A study by Krátký et al. (2012) synthesized novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds. These compounds showed varying antimicrobial activities against Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium species. One particular compound was most active against Staphylococcus aureus, including methicillin-resistant strains (Krátký et al., 2012).

Antitumor Activity

Owa et al. (2002) investigated compounds from sulfonamide-focused libraries for antitumor activity. Two sulfonamides were identified as potent cell cycle inhibitors and progressed to clinical trials. These compounds disrupted tubulin polymerization and caused a decrease in the S phase fraction in various cancer cell lines (Owa et al., 2002).

Inhibition of Carbonic Anhydrase Isozyme IX

Ilies et al. (2003) synthesized two series of halogenated sulfonamides, which were investigated as inhibitors of carbonic anhydrase isozyme IX, a tumor-associated enzyme. These compounds showed potential as antitumor agents, with some exhibiting potent inhibition constants (Ilies et al., 2003).

Synthesis of Privileged Dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxides

Sapegin et al. (2016) explored secondary o-hydroxybenzene sulfonamides in a novel strategy to construct dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxides, potentially useful in drug design due to their tricyclic scaffolds (Sapegin et al., 2016).

Interaction with Tubulin

Banerjee et al. (2005) demonstrated that certain sulfonamide drugs, including derivatives of 5-Chloro-2-hydroxybenzene-1-sulfonamide, bind to the colchicine site of tubulin, inhibiting tubulin polymerization. These interactions were analyzed using isothermal titration calorimetry (Banerjee et al., 2005).

Synthesis of Dihydrobenzodioxin Derivatives

Itazaki et al. (1988) synthesized 6- and 5-sulfamoyl-2, 3-dihydro-1, 4-benzodioxins from 4-chloro(or 3, 4-dichloro)-1, 2-dihydroxybenzene. These compounds were investigated for diuretic and antihypertensive activities (Itazaki et al., 1988).

作用機序

Target of Action

5-Chloro-2-hydroxybenzenesulfonamide, also known as Benzenesulfonamide, 5-chloro-2-hydroxy-, is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folic acid synthesis, respectively .

Mode of Action

The compound’s mode of action is primarily through the inhibition of bacterial DNA synthesis . It achieves this by competitively inhibiting the enzymes it targets, thereby disrupting the normal functioning of these enzymes .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt fluid balance and ion transport, while the inhibition of dihydropteroate synthetase can interfere with the synthesis of folic acid, a vital component for DNA synthesis .

Result of Action

The result of the compound’s action is the disruption of normal cellular processes in bacteria, leading to their inability to proliferate . This makes sulfonamides effective as antibacterial agents .

Action Environment

The action of 5-Chloro-2-hydroxybenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors . For instance, the presence of other bacteria can affect the compound’s efficacy. Additionally, the compound’s stability could be affected by factors such as pH and temperature

特性

IUPAC Name |

5-chloro-2-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJFFXNIQFWAIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00536798 | |

| Record name | 5-Chloro-2-hydroxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82020-64-2 | |

| Record name | 5-Chloro-2-hydroxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiophene, 2-[(4-methylphenyl)ethynyl]-](/img/structure/B3057445.png)

![2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3057448.png)

![Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3057449.png)